2,6-Pyridinedimethanol

描述

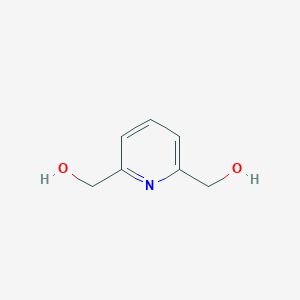

Structure

3D Structure

属性

IUPAC Name |

[6-(hydroxymethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFMINHWJYHXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152474 | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-59-1 | |

| Record name | 2,6-Pyridinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2,6 Pyridinedimethanol

Established Synthetic Routes to 2,6-Pyridinedimethanol

Several methodologies have been developed for the synthesis of this compound, ranging from multi-step classical routes to more streamlined modern approaches.

A classical and widely referenced route to this compound begins with 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine). google.comgoogle.com This multi-step synthesis involves a sequence of oxidation, esterification, and reduction reactions.

Oxidation: The initial step involves the oxidation of the two methyl groups of 2,6-dimethylpyridine to carboxylic acids. A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4) in an aqueous solution. google.comgoogle.com This reaction yields 2,6-pyridinedicarboxylic acid.

Esterification: The resulting dicarboxylic acid is then converted to its corresponding diester, typically a dimethyl or diethyl ester. This step is necessary because esters are more readily reduced than carboxylic acids using common reducing agents. The esterification can be achieved by reacting the dicarboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst, such as concentrated sulfuric acid or by converting the acid to an acyl chloride using thionyl chloride followed by reaction with an alcohol. google.comrsc.org

Reduction: In the final step, the diester (e.g., dimethyl 2,6-pyridinedicarboxylate) is reduced to the target diol, this compound. google.com A powerful reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcohol solvent is typically employed for this transformation. chemicalbook.comchemicalbook.com

While effective, this three-step process can be lengthy, and the esterification step often requires corrosive reagents like concentrated sulfuric acid or noxious ones like thionyl chloride. google.com

To improve efficiency and avoid harsh reagents, a more direct method has been developed that bypasses the esterification step. This pathway simplifies the classic three-step synthesis into a two-step process. google.com It begins with the same initial oxidation of 2,6-dimethylpyridine to 2,6-pyridinedicarboxylic acid.

Subsequently, the 2,6-pyridinedicarboxylic acid is directly reduced to this compound using a sodium borohydride/iodine (NaBH4/I2) system in a solvent such as tetrahydrofuran (B95107) (THF). google.com This reagent system is effective for the reduction of carboxylic acids to their corresponding alcohols under mild conditions. mdma.ch The reaction involves adding NaBH4 to a mixture of the dicarboxylic acid in THF, followed by the dropwise addition of a solution of iodine in THF. google.com This method offers several advantages, including simplified steps, milder reaction conditions, and avoidance of corrosive catalysts, with reported yields as high as 82%. google.com

Another synthetic approach involves the hydrolysis of a 2,6-bis(halomethyl)pyridine derivative. For instance, 2,6-bis(bromomethyl)pyridine (B1268884) can be converted to this compound. This transformation is a nucleophilic substitution reaction where the halide is displaced by a hydroxide (B78521) ion. The reaction can be carried out by heating the di-halogenated starting material in an aqueous solution containing a base, such as sodium hydroxide. chemicalbook.com The process involves refluxing the reactants for several hours to ensure the completion of the reaction. Following the reaction, an extraction and purification process yields the final this compound product. A similar reaction pathway is applicable for the chloro-analogue, 2,6-bis(chloromethyl)pyridine.

Table 1: Comparison of Synthetic Routes to this compound

| Route | Starting Material | Key Reagents | Number of Steps | Key Advantages/Disadvantages |

| Oxidation-Esterification-Reduction | 2,6-Dimethylpyridine | 1. KMnO42. H2SO4/MeOH3. NaBH4 | 3 | Advantage: Well-established.Disadvantage: Multiple steps, uses corrosive reagents. google.com |

| Direct Reduction | 2,6-Pyridinedicarboxylic Acid | NaBH4 / I2 in THF | 1 (from diacid) | Advantage: Fewer steps, milder conditions, high yield. google.com |

| Hydrolysis | 2,6-Bis(halomethyl)pyridine | NaOH (aq) | 1 | Advantage: Direct conversion.Disadvantage: Availability of the starting material. |

Advanced Derivatization Techniques

The utility of this compound is significantly enhanced by its capacity for further chemical modification. The two hydroxyl groups serve as handles for introducing new functionalities and constructing larger, more complex molecular architectures.

Selective protection of one of the two hydroxyl groups is a key strategy for unsymmetrical derivatization. The synthesis of a monobenzyl derivative of this compound is a prime example of this approach. This selective monofunctionalization allows for subsequent, distinct chemical transformations on the remaining free hydroxyl group.

The synthesis can be achieved by reacting this compound with one equivalent of a strong base, such as sodium hydride (NaH), in a solvent mixture like THF and DMF. mdpi.com This deprotonates one of the hydroxyl groups to form a sodium alkoxide. Subsequent addition of one equivalent of benzyl (B1604629) bromide results in the formation of the monobenzyl ether. This derivative, 6-((benzyloxy)methyl)pyridin-2-yl)methanol, can then be used in further reactions, for example, oxidation of the remaining alcohol to an aldehyde using a reagent like the Dess-Martin periodinane. mdpi.com

This compound is a crucial building block in supramolecular chemistry, particularly for creating macrocyclic ligands. One important derivatization strategy is the formation of bipyridine ether-type structures. mdpi.com These larger molecules, which contain multiple pyridine (B92270) units linked by ether bonds, are precursors for complex macrocycles.

Table 2: Derivatization Strategies for this compound

| Derivative | Reaction Type | Key Reagents | Purpose |

| Monobenzyl Derivative | Selective Monofunctionalization | NaH, Benzyl Bromide | Allows for unsymmetrical modification of the two hydroxyl groups. mdpi.com |

| Bipyridine Ether Precursor | Etherification / Coupling | Various (multi-step) | Creates larger building blocks for macrocycle and supramolecular chemistry applications. mdpi.com |

Introduction of Chiral Centers via Methylation of Pyridine-Carbaldehydes

The introduction of chiral centers at the carbon atom of a carbonyl group is a fundamental transformation in asymmetric synthesis, providing access to enantiomerically enriched secondary alcohols that are valuable building blocks for pharmaceuticals and other biologically active molecules. In the context of pyridine-containing compounds, the development of methodologies for the enantioselective methylation of pyridine-carbaldehydes is of significant interest. One effective approach involves the use of chiral catalysts to control the stereochemical outcome of the addition of a methyl group to the aldehyde functionality.

A notable strategy for the asymmetric methylation of aromatic aldehydes, which is applicable to pyridine-carbaldehydes, employs a dinuclear zinc catalytic system. This system typically utilizes a chiral ligand, such as one derived from azetidine (B1206935) (AzePhenol), to create a chiral environment around the zinc centers. This chiral complex then coordinates with both the aldehyde and the methylating agent, such as dimethylzinc (B1204448) (Me₂Zn), to facilitate the enantioselective transfer of a methyl group to the carbonyl carbon.

The general reaction mechanism involves the formation of a chiral dinuclear zinc complex with the chosen ligand. This complex then activates the pyridine-carbaldehyde by coordinating to the carbonyl oxygen and the pyridine nitrogen. Subsequently, the methyl group from dimethylzinc is transferred to the aldehyde carbon through a highly organized transition state, leading to the formation of a chiral secondary alcohol, α-methyl-2-pyridinemethanol, with a specific stereochemistry. The enantioselectivity of the reaction is dictated by the stereochemistry of the chiral ligand.

Detailed research findings have demonstrated the efficacy of this catalytic system with a variety of aromatic aldehydes. While specific data for the methylation of 2,6-pyridinedicarbaldehyde is not extensively detailed, the results from other aromatic aldehydes provide a strong indication of the potential of this methodology. For instance, various substituted benzaldehydes have been successfully methylated with high yields and excellent enantioselectivities.

Table 1: Representative Results for the Asymmetric Methylation of Aromatic Aldehydes using a Dinuclear Zinc Catalyst

| Entry | Aromatic Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 95 | 98 |

| 2 | 4-Chlorobenzaldehyde | 92 | 97 |

| 3 | 4-Methoxybenzaldehyde | 96 | 99 |

| 4 | 2-Naphthaldehyde | 90 | 96 |

| 5 | 2-Pyridinecarboxaldehyde | 88 | 95 |

Note: The data in this table is illustrative and based on findings from similar asymmetric methylation reactions of aromatic aldehydes. rsc.org

The high levels of enantioselectivity observed are attributed to the well-defined chiral pocket created by the ligand around the active site of the catalyst. This approach offers a powerful tool for the synthesis of chiral pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Preparation of Oxacalixarenes from this compound and Cyanuric Chloride

Oxacalixarenes are a class of macrocyclic compounds characterized by a repeating sequence of aromatic units linked by oxygen atoms. Their unique three-dimensional structures and host-guest properties make them attractive targets in supramolecular chemistry. The synthesis of oxacalixarenes containing pyridine units, in particular, is of interest due to the potential for creating novel ligands for metal coordination and anion recognition. A versatile and widely used starting material for the synthesis of triazine-containing macrocycles is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The preparation of oxacalixarenes from this compound and cyanuric chloride involves a nucleophilic aromatic substitution reaction. The reactivity of the three chlorine atoms on the cyanuric chloride molecule is temperature-dependent, allowing for a stepwise and controlled synthesis. nih.govresearchgate.netfrontiersin.orgrsc.orgnih.gov The hydroxyl groups of this compound act as nucleophiles, displacing the chloride ions on the triazine ring to form stable ether linkages.

The synthesis can be designed to produce various macrocyclic structures, with the stoichiometry of the reactants and the reaction conditions playing a crucial role in determining the final product. A common approach involves the reaction of this compound with cyanuric chloride in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or a hindered amine base like diisopropylethylamine (DIEA), to deprotonate the hydroxyl groups and enhance their nucleophilicity. nih.gov

A plausible synthetic route for a [2+2] macrocyclization is outlined below. In the first step, two molecules of this compound can be reacted with two molecules of cyanuric chloride under controlled conditions to form a linear oligomer. Subsequent intramolecular cyclization of this oligomer would then yield the desired oxacalixarene.

Table 2: Proposed Reaction Conditions for the Synthesis of a Pyridine-Containing Oxacalixarene

| Step | Reactants | Reagents | Solvent | Temperature (°C) |

| 1 | This compound, Cyanuric Chloride (1:1 ratio) | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 0 |

| 2 | Dimer Intermediate | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | Room Temperature |

Note: This table presents a generalized synthetic protocol based on the known reactivity of cyanuric chloride. nih.govfrontiersin.org

The first substitution of a chlorine atom on cyanuric chloride typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. nih.gov This differential reactivity allows for a degree of control over the reaction. By carefully controlling the stoichiometry and reaction temperature, it is possible to favor the formation of the desired macrocyclic product over polymerization. The resulting pyridine-based oxacalixarene would possess a unique cavity lined with pyridine nitrogen atoms and ether oxygen atoms, making it a promising candidate for applications in host-guest chemistry and catalysis.

Coordination Chemistry of 2,6 Pyridinedimethanol

Ligand Coordination Modes and Geometries

The structural versatility of 2,6-pyridinedimethanol allows for the formation of a wide array of metal complexes with diverse geometries and nuclearities.

The most common coordination mode for this compound is as a tridentate O,N,O-donor ligand. In this arrangement, the metal center is bound to the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two hydroxyl groups. tandfonline.comnih.govresearchgate.net This chelation forms two stable five-membered rings, enhancing the stability of the resulting complex. X-ray crystal structures of numerous lanthanide and transition metal complexes have confirmed this tridentate coordination. For instance, in complexes with praseodymium(III), neodymium(III), and erbium(III), the ligand coordinates in a tridentate fashion via the pyridyl nitrogen and both hydroxyl oxygens. tandfonline.comresearchgate.net Similarly, this mode is observed in complexes with copper(II), zinc(II), and cadmium(II). researchgate.netresearchgate.net

Beyond simple chelation to a single metal center, this compound can act as a bichelating or bridging ligand, facilitating the formation of polynuclear complexes. researchgate.net In its bichelating mode, the ligand coordinates to two different metal centers. This bridging capability allows for the construction of larger, more complex structures, such as dinuclear, trinuclear, and even higher nuclearity clusters. For example, in complexes with Group 4 and 5 metal alkoxides, this compound was found to be a bichelating ligand, leading to the formation of trinuclear species with various additional bridging modes. researchgate.net The strongly basic nature of the deprotonated alkoxide groups enhances their ability to form bridges between metal centers. researchgate.net

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound forms stable complexes with a wide range of transition metals, including those from the 3d block and heavier transition elements. mdpi.comiaea.org These complexes exhibit diverse coordination geometries, such as octahedral, distorted octahedral, and square pyramidal. nih.govresearchgate.netsemanticscholar.org The synthesis of these complexes often involves straightforward reactions between a metal salt and the ligand. For example, complexes of cobalt(II), nickel(II), and zinc(II) have been synthesized and structurally characterized, revealing distorted octahedral geometries. researchgate.net The formation of iron(III) clusters with this compound has led to unprecedented high-nuclearity structures, such as Fe₉ and Fe₁₈ cores. ufl.edu The characterization of these transition metal complexes is typically carried out using techniques like X-ray crystallography, IR spectroscopy, UV-Vis spectroscopy, and magnetic measurements. researchgate.netufl.edu

Early Transition Metal Alkoxide Compounds with this compound

The coordination chemistry of this compound (pdmH₂) with early transition metals has been extensively explored, particularly in the formation of alkoxide compounds. The reaction of pdmH₂ with metal alkoxides of Group 4 (Titanium, Zirconium, Hafnium) and Group 5 (Vanadium, Niobium, Tantalum) elements typically proceeds through alcoholysis, leading to a diverse array of multinuclear complexes. researchgate.net

In these reactions, this compound can act as a versatile ligand, coordinating in its neutral, monoanionic (pdmH⁻), or dianionic (pdm²⁻) form. The dianionic form, acting as a tridentate O,N,O pincer ligand, is prevalent in complexes with early transition metals. mdpi.com

Studies have shown that the reaction of pdmH₂ with Group 4 and 5 metal alkoxides results in the formation of trinuclear and dinuclear species. For instance, crystallographically identified products include trinuclear complexes with the general formula (OR)₂M(μ₂-pdm)[(μ-pdm)M(OR)₂]₂ where M can be Ti, Zr, or Hf, and R represents various alkyl groups such as isopropyl (iPr), neopentyl (Nep), or tert-butyl (tBu). researchgate.net Dinuclear complexes of the type [M(μ-pdm)(OR)₃]₂ have also been synthesized with Niobium and Tantalum. researchgate.net

The coordination behavior is not limited to simple alkoxide ligands. For example, titanium pyridine-alkoxide complexes incorporating a cyclopentadienyl (B1206354) (Cp*) ligand have been synthesized and characterized. researchgate.net These include complexes such as [TiCpCl{2,6-(OCH₂)₂py-κ³-O,N,O}] and [TiCpMe{2,6-(OCH₂)₂py-κ³-O,N,O}], showcasing the flexibility of the coordination sphere around the titanium center. researchgate.net

Furthermore, the reaction of ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) with this compound in an aqueous solution, followed by the addition of hydrochloric acid, yields the sparingly soluble dioxovanadium(V) complex, [HVO₂(pydim)]ₓ, where pydim represents the 2,6-pyridinedimethanolato dianion. This acidic complex can be deprotonated to form salts such as Na[VO₂(pydim)]·4H₂O. researchgate.netresearchgate.net The stability of these dioxovanadium(V) complexes is pH-dependent, with the stable range being approximately 1.5 to 9.4. researchgate.net

Spectroscopic and Structural Characterization of Metal Complexes

The elucidation of the structures and properties of metal complexes with this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed insights into the solid-state and solution-state behavior of these compounds.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction has been an indispensable tool for determining the precise three-dimensional structures of early transition metal complexes with this compound. These studies have revealed a rich variety of coordination modes and molecular architectures.

For example, the coordination of this compound with Group 4 and 5 metal alkoxides has been shown to produce trinuclear and dinuclear complexes. researchgate.net In the trinuclear titanium complex, (OPrⁱ)₂Ti(μ₂-pdm)[(μ-pdm)Ti(OPrⁱ)₂]₂, the 2,6-pyridinedimethanolato ligand exhibits both bridging and chelating behavior. researchgate.net Similarly, dinuclear structures like [Nb(μ-pdm)(OEt)₃]₂ have been confirmed through crystallographic analysis. researchgate.net

In the case of titanium complexes containing a cyclopentadienyl (Cp) ancillary ligand, X-ray crystallography has distinguished between "piano-stool" and "non-piano-stool" geometries. researchgate.net For instance, the molecular structure of [TiCpMe{2,6-(OCH₂)₂py-κ³-O,N,O}] was determined to have a piano-stool geometry. researchgate.net

The reaction of this compound with lanthanide nitrates has led to the formation of tetranuclear complexes with a rare zigzag topology, as seen in the Ln₄(NO₃)₂(pdmH)₆(pdmH₂)₂₄ series (where Ln = Eu, Gd, Tb, Dy, Ho, Er, Yb). acs.org These structures feature a [Ln₄(μ-OR)₆]⁶⁺ core where the bridging is provided by the alkoxide arms of the monoanionic pdmH⁻ ligands. acs.org

Furthermore, the structure of the dioxovanadium(V) complex, Na[VO₂{2,6-(OCH₂)₂NC₅H₃}]·4H₂O, has been elucidated, showing a five-coordinate vanadium center. researchgate.net The versatility of this compound as a ligand is also highlighted in the formation of iron clusters, where its use has led to unusual Fe₉ and Fe₁₈ structural types. ufl.edu

Table 1: Selected Crystallographic Data for Early Transition Metal Complexes with this compound

| Compound | Metal Center | Coordination Geometry | Key Structural Features |

| (OPrⁱ)₂Ti(μ₂-pdm)[(μ-pdm)Ti(OPrⁱ)₂]₂ | Ti | Distorted Octahedral | Trinuclear complex with bridging and chelating pdm²⁻ ligands. researchgate.net |

| [Nb(μ-pdm)(OEt)₃]₂ | Nb | Distorted Octahedral | Dinuclear complex with bridging pdm²⁻ ligands. researchgate.net |

| [TiCp*Me{2,6-(OCH₂)₂py-κ³-O,N,O}] | Ti | Piano-stool | Mononuclear complex with a tridentate pdm²⁻ ligand. researchgate.net |

| Na[VO₂{2,6-(OCH₂)₂NC₅H₃}]·4H₂O | V | Five-coordinate | Mononuclear dioxovanadium(V) complex. researchgate.net |

| Dy₄(NO₃)₂(pdmH)₆(pdmH₂)₂₄ | Dy | Distorted Eight-coordinate | Tetranuclear complex with a zigzag topology and bridging pdmH⁻ ligands. acs.org |

UV-Vis and IR Spectroscopy in Complex Analysis

UV-Visible and Infrared spectroscopy are fundamental techniques for characterizing metal complexes of this compound, providing valuable information about the electronic structure and vibrational modes of the molecules.

UV-Visible Spectroscopy: The UV-Vis spectra of these complexes are used to study the electronic transitions, which can be indicative of the coordination environment of the metal ion. For instance, in transition metal complexes, d-d transitions and charge-transfer bands are often observed. The coordination of this compound to a metal center can cause shifts in the absorption bands compared to the free ligand. semanticscholar.orgresearchgate.net In the case of lanthanide complexes with this compound, the UV-Vis spectra can be used to study the photoluminescence properties, where the ligand can act as an antenna to sensitize the metal-centered emission. acs.org

Table 2: Key IR Spectroscopic Data for this compound and its Complexes

| Species | Key Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| This compound | ν(O-H) | ~3300-3100 (broad) | Stretching vibration of the hydroxyl groups. nist.gov |

| Metal-pdm²⁻ complex | Absence of broad ν(O-H) | - | Indicates deprotonation and coordination of the alkoxide oxygen. |

| Dioxovanadium(V) complex | ν(V=O) | ~900-1000 | Symmetric and asymmetric stretching of the cis-dioxo core. researchgate.net |

| Pyridine ring vibrations | ν(C=C), ν(C=N) | ~1600-1400 | Shifts upon coordination to the metal center. semanticscholar.orgresearchgate.net |

NMR Spectroscopy (¹H, ¹³C) for Solution-State Structure and Fluxionality

In the ¹H NMR spectrum of the free this compound ligand, characteristic signals are observed for the methylene (B1212753) protons (CH₂) and the aromatic protons of the pyridine ring. chemicalbook.com Upon complexation, these signals can experience significant shifts and changes in their multiplicity, indicating the coordination of the ligand to the metal center. For instance, the methylene protons, which are equivalent in the free ligand, can become diastereotopic upon coordination, leading to more complex splitting patterns, such as AB quartets. researchgate.netmdpi.com

For diamagnetic early transition metal complexes, such as those of Ti(IV) and Zr(IV), NMR spectroscopy is crucial for confirming the proposed structures in solution. researchgate.netmdpi.com The symmetry of the complex in solution can be deduced from the number of unique ¹H and ¹³C signals. For example, the ¹H NMR spectrum of [TiCp*Cl{2,6-(OCH₂)₂py-κ³-O,N,O}] in C₆D₆ shows two doublets for the methylene protons, consistent with a symmetrical coordination environment. researchgate.net

NMR spectroscopy is also instrumental in studying the fluxional behavior of these complexes in solution. Some dichlorotitanium complexes with substituted this compound ligands have shown fluxional structures in solution, as indicated by variable-temperature NMR studies. researchgate.net This suggests that dynamic processes, such as ligand exchange or conformational changes, are occurring on the NMR timescale. The study of heterobimetallic complexes, such as those containing Zr and Rh, has also been monitored by ¹H and ³¹P{¹H} NMR to understand their formation and reactivity in solution. acs.org

EPR Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study complexes containing paramagnetic metal centers, such as certain oxidation states of vanadium and other transition metals. For complexes of this compound, EPR provides valuable insights into the electronic structure and the local environment of the unpaired electron.

EPR studies have been conducted on copper(II) complexes with this compound. In frozen water/methanol (B129727) solutions, unusual Cu(II) EPR spectra with "inverse" axial g-values (g⊥ > g∥ > 2.0023) have been observed. researchgate.net This type of spectrum is indicative of a compressed octahedral geometry around the copper atom, with the unpaired electron localized in the d(z²) orbital. researchgate.net

For paramagnetic early transition metal complexes, such as those of V(IV), EPR spectroscopy can be used to determine the spin state and the nature of the metal-ligand bonding. The hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2) typically results in a characteristic eight-line pattern in the EPR spectrum. The analysis of the g-values and the hyperfine coupling constants can provide information about the symmetry of the coordination sphere and the degree of covalency in the metal-ligand bonds. While specific EPR studies on V(IV)-alkoxide complexes with this compound are less commonly detailed in broader reviews, the technique is fundamental for characterizing any paramagnetic species formed during synthesis or catalysis. marquette.edu For instance, EPR has been used to verify the S = 5/2 and S = 3/2 high-spin configurations in Mn(II) and Co(II) complexes, respectively, with a pentadentate ligand derived from 2,6-pyridinedicarboxaldehyde, a close relative of this compound. marquette.edu

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystal Structures

The crystal structure of 2,6-pyridinedimethanol is significantly influenced by a network of hydrogen bonds. The molecule itself possesses both hydrogen bond donors (the hydroxyl groups) and acceptors (the pyridine (B92270) nitrogen and the hydroxyl oxygens), leading to the formation of well-defined one-dimensional chains. In its pure solid state, molecules of this compound are linked by O-H···O hydrogen bonds, creating dimeric units. These dimers are then interconnected by O-H···N hydrogen bonds, extending the structure into a chain. This directional and cooperative hydrogen bonding is a primary driver in the self-assembly of the molecule.

π-π Stacking Interactions in Solid-State Architectures

While hydrogen bonding is a dominant force in the crystal packing of this compound and its derivatives, π-π stacking interactions between the pyridine rings also play a role in stabilizing the solid-state architecture. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

Formation of 1D, 2D, and 3D Supramolecular Frameworks

The combination of hydrogen bonding and π-π stacking interactions allows this compound to act as a versatile building block for the construction of supramolecular frameworks with varying dimensionalities.

One-Dimensional (1D) Frameworks: As previously discussed, the inherent hydrogen bonding pattern of this compound naturally leads to the formation of one-dimensional chains. In some derivatives, weak C-H···π interactions can also link molecules into 1D chains.

Two-Dimensional (2D) and Three-Dimensional (3D) Frameworks: The extension of the supramolecular architecture into two and three dimensions typically involves the use of this compound as a ligand in coordination with metal ions or in the formation of co-crystals with other organic molecules. By coordinating to metal centers, the two hydroxyl groups and the pyridine nitrogen can bridge multiple metal ions, creating extended networks. The geometry of the metal coordination sphere and the conformational flexibility of the this compound ligand dictate the final topology of the resulting 2D or 3D metal-organic framework (MOF).

For example, related pyridine-dicarboxylate ligands, which are structurally similar to the oxidized form of this compound, have been extensively used to build robust 2D and 3D MOFs. The principles governing the assembly of these frameworks, such as the directionality of the coordination bonds and the nature of the secondary building units, are directly applicable to systems employing this compound.

Influence of Ligand Design on Supramolecular Assembly

The rational design of ligands based on the this compound scaffold is a powerful strategy to control and direct the formation of specific supramolecular architectures. By modifying the core structure, chemists can tune the intermolecular interactions and, consequently, the final solid-state structure.

Introducing different functional groups onto the pyridine ring or modifying the hydroxyl moieties can significantly alter the hydrogen bonding patterns, introduce new interaction sites, and sterically influence the packing of the molecules. For instance, the replacement of the hydroxyl protons with other groups can prevent the formation of the typical hydrogen-bonded chains and encourage other assembly pathways.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of many-body systems. An experimental and theoretical analysis of 2,6-pyridinedimethanol (2,6-PDM) has been conducted using DFT methods with a 6–311++G (d,p) basis set to obtain theoretical results for both its monomeric and dimeric forms. acs.org

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed for this purpose. acs.org The optimized geometrical parameters are then compared with experimental data, often obtained from X-ray crystallography, to validate the computational method. Studies on similar pyridine (B92270) derivatives have shown that this level of theory provides results that are in good agreement with experimental values. researchgate.netresearchgate.netarxiv.org

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculates the frequencies of the fundamental modes of vibration, which can be directly compared to experimental infrared (IR) and Raman spectra. nist.govnih.govosti.gov The theoretical vibrational frequencies for this compound have been evaluated, and a detailed assignment of the vibrational modes is often carried out using Potential Energy Distribution (PED) analysis. acs.org Scaling of the computed frequencies is a common practice to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (pyridine ring) | Data not available in search results |

| C-N (pyridine ring) | Data not available in search results |

| C-C (exocyclic) | Data not available in search results |

| C-O | Data not available in search results |

| O-H | Data not available in search results |

| C-N-C (pyridine ring) | Data not available in search results |

| C-C-O | Data not available in search results |

| H-O-C | Data not available in search results |

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H stretch | Data not available in search results | Data not available in search results |

| C-H (aromatic) stretch | Data not available in search results | Data not available in search results |

| C-H (aliphatic) stretch | Data not available in search results | Data not available in search results |

| C=N stretch (pyridine) | Data not available in search results | Data not available in search results |

| C-O stretch | Data not available in search results | Data not available in search results |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.netmdpi.comnih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP analysis helps to identify the likely sites for electrophilic and nucleophilic attack. acs.org The negative potential regions, typically around the nitrogen and oxygen atoms, indicate susceptibility to electrophilic attack, while positive potential regions, usually around the hydrogen atoms, suggest sites for nucleophilic attack. researchgate.netresearchgate.netyoutube.com

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. researchgate.netyoutube.com These functions are derived from the change in electron density upon the addition or removal of an electron and can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the Fukui functions pinpoint the specific atoms that are most susceptible to these different types of chemical reactions, offering a deeper understanding of its chemical selectivity. acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity and lower stability.

For this compound, Frontier Molecular Orbital (FMO) analysis has been performed to determine the energies of the HOMO and LUMO and to understand the nature of the electronic transitions. acs.org The analysis of the HOMO-LUMO gap helps in elucidating the charge transfer interactions occurring within the molecule. acs.org

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra of molecules. nih.govrsc.org This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. researchgate.net The electronic absorption spectra of lanthanide complexes with this compound have been reported to show 4f-4f transitions. researchgate.netnih.gov Specifically, studies on praseodymium(III), neodymium(III), and erbium(III) complexes with this compound have detailed their electronic absorption characteristics. researchgate.net The synthesis of tetranuclear lanthanide(III) complexes using this ligand has also been a subject of spectroscopic investigation. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. set-science.commdpi.comresearchgate.net By partitioning the crystal space into regions associated with each molecule, it allows for the generation of a unique three-dimensional surface. mdpi.com This surface can be mapped with various properties, such as the normalized contact distance (d_norm), to highlight close intermolecular contacts.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Contribution (%) |

| H···H | Data not available in search results |

| O···H/H···O | Data not available in search results |

| C···H/H···C | Data not available in search results |

| N···H/H···N | Data not available in search results |

| Other | Data not available in search results |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.govyoutube.comrsc.org This technique is particularly valuable for investigating the dynamic interactions between a ligand, such as this compound, and a biological receptor, like a protein. nih.govspringernature.com MD simulations can provide detailed insights into the binding process, including the conformational changes that occur in both the ligand and the receptor, the stability of the ligand-receptor complex, and the key interactions that govern binding affinity. nih.gov

Theoretical Studies of Magnetic Properties

Research in this area has explored how the coordination environment provided by this compound and its derivatives influences the magnetic properties of transition metal and lanthanide ions. Theoretical calculations have been instrumental in interpreting experimental data and in guiding the design of new molecular materials with tailored magnetic functionalities.

A significant focus of theoretical work has been the determination of the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which quantify the magnetic anisotropy of a complex. For instance, in a mononuclear nickel(II) complex featuring a ligand derived from pyridine-2,6-dimethanol, [Ni(pydc)(pydm)]·H₂O (where pydm is 2,6-bis(hydroxymethyl)pyridine), a sizable magnetic anisotropy was identified. researchgate.net The highly axially compressed pseudo-octahedral geometry of this complex results in a significant magnetic anisotropy of the Ni(II) ion. researchgate.net

Furthermore, theoretical studies on related systems provide a framework for understanding the magnetic behavior of this compound complexes. For example, CASSCF/NEVPT2 calculations on mononuclear nickel(II) complexes with functionalized 2,2′:6′,2″-terpyridine derivatives have successfully predicted negative D values, which are indicative of an easy-axis of magnetization and are a prerequisite for SMM behavior. nih.gov These calculations have shown good agreement with experimental data derived from magnetic susceptibility measurements. nih.gov

In polynuclear complexes, theoretical studies also elucidate the nature and magnitude of the magnetic exchange interactions between metal centers bridged by ligands derived from this compound. The ligand's structure can facilitate either ferromagnetic or antiferromagnetic coupling, depending on the specific geometry and the metal ions involved. For example, this compound has been utilized in the synthesis of high-nuclearity manganese clusters that exhibit slow magnetization relaxation, a characteristic of SMMs. researchgate.net

The combination of experimental magnetic measurements with high-level theoretical calculations is a powerful approach to unravel the intricate magnetic properties of coordination complexes. While experimental data provides the bulk magnetic behavior, theoretical models offer a detailed picture of the underlying electronic structure and interactions at the molecular level.

Detailed Research Findings

Theoretical investigations on a mononuclear Ni(II) complex, [Ni(pydc)(pydm)]·H₂O, which incorporates 2,6-bis(hydroxymethyl)pyridine (pydm), have provided quantitative insight into its magnetic anisotropy. This complex is noted to display superparamagnetic behavior in an applied external field. researchgate.net

Table 1: Theoretical Magnetic Properties of a Ni(II) Complex with a this compound Derivative

| Complex | Method | Calculated Parameter | Value | Reference |

|---|

This significant negative D value indicates a substantial easy-axis magnetic anisotropy, which is a key factor for observing slow magnetic relaxation. researchgate.net

For comparison and to understand the broader context, theoretical calculations on similar nickel(II) complexes with related pyridine-based ligands have also been performed. For two mononuclear nickel(II) complexes with functionalized 2,2′:6′,2″-terpyridine derivatives, CASSCF/NEVPT2 calculations have been used to determine the ZFS parameters.

Table 2: Theoretical Magnetic Properties of Ni(II)-Terpyridine Complexes

| Complex | Method | Calculated D (cm⁻¹) | Calculated giso | Reference |

|---|---|---|---|---|

| Ni(terpyCOOH)₂₂·4H₂O | CASSCF/NEVPT2 | -4.8 | 2.185 | nih.gov |

These theoretical results supported the experimental findings of field-induced Single-Molecule Magnet behavior in these compounds, originating from the axial compression of the octahedral coordination sphere around the nickel(II) ions, which leads to negative D values. nih.gov

The exploration of polynuclear complexes has also benefited from theoretical studies. The use of this compound in the synthesis of manganese clusters has led to the formation of mixed-valent Mn₈ and Mn₉ complexes. researchgate.net One of these, a Mn₉ cluster, was found to possess a high-spin ground state of S = 11/2 and exhibited slow magnetization relaxation below 1 K, characteristic of a single-molecule magnet. researchgate.net While specific theoretical calculations for these manganese clusters were not detailed in the provided information, the study highlights the potential of this compound to mediate magnetic interactions in high-nuclearity systems.

Catalytic Applications of 2,6 Pyridinedimethanol and Its Complexes

Role as a Ligand in Metal-Catalyzed Organic Reactions

The ability of 2,6-pyridinedimethanol to form stable complexes with numerous transition metals has led to its extensive investigation as a ligand in metal-catalyzed organic reactions. thermofisher.comfishersci.ca These complexes serve as catalysts in a variety of synthetic transformations, including polymerization, the formation of cyclic carbonates, and oxidation reactions.

Titanium complexes incorporating this compound-based ligands have been successfully employed as catalysts for the ring-opening polymerization of ε-caprolactone and L-lactide. researchgate.net The electronic and steric properties of the ligand can be tuned to influence the catalytic activity. For instance, complexes with electron-withdrawing groups on the pyridine (B92270) ring or bulky substituents on the hydroxymethyl groups showed reduced catalytic activity. researchgate.net

In the realm of green chemistry, zinc(II), manganese(II), and cobalt(II) complexes synthesized with this compound have been utilized as heterogeneous catalysts for the conversion of epoxides to cyclic carbonates using carbon dioxide. nih.gov These reactions proceed efficiently under solvent-free conditions, highlighting the potential for developing more sustainable chemical processes. nih.gov

Furthermore, this compound has been used in the preparation of iron(III) complexes and as a ligand in silver(I) catalyzed reactions for the synthesis of 1-alkoxy-isochromenes. thermofisher.comacs.org The ligand's structure contributes to the regioselectivity and efficiency of these transformations. acs.org The oxidation of various pyridine-based alcohols and aldehydes, including this compound itself, by Chromium(VI) has also been studied to understand the reaction kinetics and mechanisms. bohrium.com The compound also serves as a precursor for creating more complex ligands, such as the pyridinediphosphinite ligand (PONOP), which can form bimetallic platinum complexes. acs.org

Table 1: Examples of Metal Complexes with this compound in Organic Reactions

| Metal | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|

| Titanium (Ti) | Ring-Opening Polymerization | Catalyzed polymerization of ε-caprolactone and L-lactide; activity influenced by ligand substituents. | researchgate.net |

| Zinc (Zn), Manganese (Mn), Cobalt (Co) | Synthesis of Cyclic Carbonates | Acted as heterogeneous catalysts for CO2 fixation with epoxides in solvent-free conditions. | nih.gov |

| Silver (Ag) | Domino Addition/Cycloisomerization | Catalyzed the regioselective synthesis of 3-substituted-1-alkoxyisochromenes under mild conditions. | acs.org |

| Iron (Fe) | Complex Synthesis | Used in the preparation of polynuclear Fe(III) complexes. | thermofisher.com |

| Platinum (Pt) | Ligand Synthesis | Used as a starting material to synthesize a pyridinediphosphinite (PONOP) ligand for bimetallic Pt complexes. | acs.org |

| Lanthanides (Ln) | Complex Synthesis | Formed tetranuclear complexes with zigzag topology, showing interesting magnetic and photoluminescence properties. | acs.org |

Applications in Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful technique for the reduction of unsaturated compounds, such as ketones and aldehydes, by transferring hydrogen from a donor molecule, commonly an alcohol like 2-propanol. taylorandfrancis.comtubitak.gov.tr This method avoids the use of high-pressure molecular hydrogen, making it a safer and more convenient option in many synthetic applications. taylorandfrancis.com Complexes of this compound with transition metals, particularly ruthenium and iridium, have emerged as effective catalysts for these reactions. tubitak.gov.trumn.edu

The catalytic cycle in transfer hydrogenation often involves the in-situ formation of a metal-hydride species, which is the active agent in the reduction process. taylorandfrancis.com Ruthenium complexes, for example, have demonstrated high catalytic activity in the transfer hydrogenation of ketones. umn.edu The stability and reactivity of these catalysts can be fine-tuned by modifying the ligand structure.

Studies have shown that various iridium, ruthenium, and palladium complexes can catalyze the transfer hydrogenation of ketones and aldehydes efficiently, even without additional complex ligands, although this compound-type ligands are known to enhance stability. tubitak.gov.tr The choice of metal, base, and solvent significantly impacts the reaction's efficiency. For example, a ligand-free system using [Ir(COD)Cl]2 showed excellent conversion of acetophenone (B1666503) to 1-phenylethanol (B42297) in the presence of a base like KOH in 2-propanol. tubitak.gov.tr Bimetallic rhodium(I) and iridium(I) complexes with ligands derived from 2,6-bis(benzimidazol-2-yl) pyridine have also been explored to study the cooperative effects between metal centers in transfer hydrogenation reactions. rsc.org

Table 2: Performance of Metal Catalysts in Transfer Hydrogenation of Acetophenone

| Catalyst | Base | Solvent | Conversion (%) | Time (min) | Reference(s) |

|---|---|---|---|---|---|

| [Ir(COD)Cl]2 | KOH | 2-Propanol | >99 | 10 | tubitak.gov.tr |

| [Ru(p-cymene)Cl2]2 | KOH | 2-Propanol | >99 | 30 | tubitak.gov.tr |

| Pd(OAc)2 | KOH | 2-Propanol | 98 | 30 | tubitak.gov.tr |

| [Ir(COD)Cl]2 | K2CO3 | 2-Propanol | 95 | 30 | tubitak.gov.tr |

| [Ir(COD)Cl]2 | No Base | 2-Propanol | 0 | 30 | tubitak.gov.tr |

Conditions typically involve a small catalyst concentration (e.g., 0.01 mol%) and a base-to-substrate ratio at a specific temperature (e.g., 82 °C).

Potential in Electrocatalysis

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions, a field critical for developing sustainable energy technologies like water splitting. The oxidation of water to produce oxygen is a key, yet challenging, step in this process. d-nb.info Metal complexes containing this compound have shown promise as precursors for efficient water oxidation electrocatalysts.

Specifically, manganese and nickel complexes with pyridinemethanol-based ligands have been investigated for their ability to catalyze the water oxidation reaction. d-nb.inforesearchgate.net Pyridinemethanol ligands are known to support the formation of polynuclear and cubanoid structures in manganese and nickel coordination chemistry. d-nb.inforesearchgate.net For instance, well-defined molecular nickel cubane (B1203433) complexes with this compound ligands can be converted into amorphous nickel oxyhydroxide upon the application of an anodic potential. researchgate.net This electrodeposited nickel oxyhydroxide acts as a robust and efficient catalyst for water oxidation. researchgate.net

Similarly, manganese clusters have been synthesized using this compound as a chelator to mimic the oxygen-evolving complex in photosystem II. d-nb.info These molecular complexes can be used as precursors to prepare electrode-deposited films that are catalytically active for water oxidation. d-nb.info The research in this area focuses on creating stable and efficient catalytic films from well-defined molecular precursors, providing a pathway to develop advanced materials for energy conversion. d-nb.inforesearchgate.net

Materials Science Applications of 2,6 Pyridinedimethanol

Monomer in Polymer Synthesis (e.g., Polyesters, Polyurethanes)

The bifunctional nature of 2,6-pyridinedimethanol, possessing two primary alcohol groups, makes it an excellent monomer or chain extender for step-growth polymerization. Its integration into polymer backbones can significantly influence the final properties of the material, such as thermal stability, mechanical strength, and biodegradability.

In the synthesis of polyurethanes , this compound can be employed as a chain extender. Research has shown that when used with diisocyanates like 4,4′-diphenylmethane diisocyanate (MDI) and poly(ε-caprolactone) diol (PCL), the resulting polyurethanes (PCL/PDM-PUs) exhibit enhanced properties. The incorporation of the rigid pyridine (B92270) ring from this compound into the polymer structure increases the thermal resistance and glass transition temperature (Tg) of the material. Furthermore, mechanical properties are notably affected; both tensile strength and elongation at break can be increased with higher this compound content.

The synthesis of polyesters can also utilize pyridine-based monomers to create alternatives to petroleum-derived plastics. While much research focuses on pyridine dicarboxylic acids, the diol functionality of this compound makes it a suitable co-monomer for polycondensation reactions with dicarboxylic acids or their esters. The inclusion of the pyridine moiety in the polyester (B1180765) backbone is explored for enhancing properties such as the glass transition temperature and gas barrier capabilities. wur.nl For instance, polyesters synthesized from 2,6-pyridinedicarboxylic acid (a related derivative) and ethylene (B1197577) glycol have shown a higher Tg than the widely used polyethylene (B3416737) terephthalate (B1205515) (PET). wur.nl Enzymatic catalysis represents a modern approach to producing these bio-based polyesters, offering a more sustainable synthesis route. nih.gov

Table 1: Effect of this compound (PDM) on Polyurethane Properties

| Property | Observation with Increasing PDM Content |

|---|---|

| Thermal Resistance | Increases |

| Glass Transition Temp. (Tg) | Increases |

| Tensile Strength | Increases |

| Elongation at Break | Increases |

| Young's Modulus | Decreases |

Nanomaterials Synthesis and Functionalization

The pyridine group in this compound is a key feature for the functionalization of nanomaterials. Functionalization is a process that modifies the surface of nanoparticles (NPs) to improve their stability, prevent agglomeration, and make them compatible with other materials, such as polymer matrices or biological systems. sigmaaldrich.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, making it an effective ligand for surface modification.

In the context of nanocomposites, pyridine-functionalized nanoparticles can enhance miscibility and interactions with a surrounding matrix. For example, zirconium dioxide (ZrO₂) nanoparticles functionalized with pyridine-containing phosphonic acids have demonstrated improved dispersion in liquid crystals. ambeed.com This is achieved by creating specific hydrogen-bonding interactions between the pyridine groups on the nanoparticle surface and carboxylic acid groups of the liquid crystal molecules. ambeed.com This approach prevents the nanoparticle aggregation that often occurs with other functional groups. ambeed.com

While direct synthesis of nanoparticles using this compound as a primary agent is less common, its derivatives are used to create functional coatings. For instance, iron oxide (Fe₃O₄) nanoparticles have been functionalized with pyridine-2,6-diamine to create novel sorbents for detecting and removing heavy metal ions from aqueous solutions. wur.nlchimia.ch This highlights the utility of the 2,6-disubstituted pyridine structure in designing nanomaterials with specific surface chemistry and functionality.

Quantum Dot Solutions for Photoelectric Devices

This compound is identified as a component that can be used in quantum dot (QD) solutions for applications in photoelectric devices. chemicalbook.comchemicalbook.com Quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties due to quantum mechanical effects. Their application in devices like LEDs and solar cells often requires them to be processed in solution, where ligands are crucial for stabilizing the QDs, passivating surface defects, and facilitating charge transport.

The role of this compound in this context is likely as a surface ligand. The hydroxyl groups can bind to the surface of the quantum dots, while the pyridine ring provides a stable, electronically active interface. Pyridine-based ligands are known to influence the properties of QDs. For example, pyridinethiolate-capped Cadmium Selenide (CdSe) quantum dots have been successfully used for photocatalytic hydrogen production, demonstrating the effectiveness of pyridine moieties in mediating electronic processes at the nanoparticle surface. nih.gov By functioning as a ligand, this compound can help to solubilize quantum dots in specific solvents and to electronically couple them to other components within a photoelectric device, potentially enhancing efficiency and stability.

Development of Bio-inspired Materials

The development of bio-inspired materials seeks to mimic the structures and functions found in nature to create advanced materials with novel properties like self-healing, high mechanical strength, or specific catalytic activity. chimia.chnih.gov The chemical structure of this compound offers features that are valuable in this field.

The pyridine ring is a heterocyclic motif present in many biological molecules, including certain vitamins and coenzymes. Its ability to form non-covalent interactions, particularly hydrogen bonds and metal coordination complexes, is a central principle in the self-assembly and function of biological systems. nih.govresearcher.life Materials incorporating this compound can leverage these interactions to create complex, ordered structures. For example, the incorporation of pyridine units into polymers can lead to materials with self-healing properties, where hydrogen bonds act as reversible cross-links that can break and reform.

Furthermore, the coordination chemistry of the pyridine nitrogen with metal ions is a key feature in many metalloenzymes. researcher.life Bio-inspired materials can mimic these active sites for applications in catalysis or sensing. Hydrogels created with pyridine-containing polymers can exhibit tunable mechanical properties based on metal-ligand coordination, a strategy inspired by the strong and resilient threads produced by mussels. nih.gov The rigid structure of the pyridine ring combined with the reactive hydroxyl groups makes this compound a promising building block for designing these sophisticated, functional, bio-inspired materials.

Advanced Analytical Techniques in Characterizing 2,6 Pyridinedimethanol and Its Derivatives

Mass Spectrometry (MS/ESI)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating ions from macromolecules and analyzing them in the mass spectrometer. frontiersin.org In ESI, a high voltage is applied to a liquid sample to generate an aerosol, leading to the formation of gas-phase ions that are then directed into the mass analyzer. frontiersin.org This soft ionization technique is particularly useful for polar molecules like 2,6-pyridinedimethanol, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation.

For this compound, ESI-MS analysis confirms its molecular identity. The calculated mass for the molecular formula C₇H₉NO₂ is 139.1 amu. chemicalbook.com In a typical ESI-MS spectrum, the compound is observed as a protonated molecule [M+H]⁺, resulting in a measured mass-to-charge ratio (m/z) of 140.2. chemicalbook.com This data is crucial for confirming the successful synthesis of the target compound.

Interactive Table: ESI-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉NO₂ | chemicalbook.comsigmaaldrich.comnist.gov |

| Calculated Mass | 139.15 g/mol | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Ionization Mode | Electrospray Ionization (ESI) | chemicalbook.com |

| Observed Ion | [M+H]⁺ | chemicalbook.com |

| Found m/z | 140.2 | chemicalbook.com |

The technique is also invaluable for characterizing derivatives. For instance, in the analysis of a pyridazinone derivative, ESI-MS was used to identify the protonated molecular ion at an m/z of 303.2 [M+H]⁺. nih.gov This demonstrates the utility of ESI-MS in verifying the structure of more complex molecules derived from pyridyl systems.

Thermal Analysis (TG-DTA) for Thermal Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. abo.fi Simultaneous Thermogravimetric Analysis and Differential Thermal Analysis (TG-DTA) is a combined technique that provides comprehensive information about the thermal stability and phase transitions of a material. eag.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. uni-siegen.de It is used to determine the temperatures at which a material decomposes, its compositional analysis, and its thermal stability. eag.comuni-siegen.de

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material. uni-siegen.de This reveals thermal events such as melting, crystallization, and decomposition, which manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DTA curve. nih.govuni-siegen.de

For this compound, which has a reported melting point of 112-114 °C, a DTA curve would show a sharp endothermic peak in this range corresponding to the melting process. sigmaaldrich.comsigmaaldrich.com As melting is a phase change without mass loss, the TGA curve would remain flat during this event. uni-siegen.de Decomposition would occur at higher temperatures, indicated by a significant mass loss in the TGA curve and corresponding endothermic or exothermic peaks in the DTA curve. abo.fi

A study on a related styrylpyridazinone derivative provides a clear example of TG-DTA application. The analysis showed that the compound was thermally stable up to 178.00 °C. nih.gov The DTA curve displayed an endothermic peak at 181.54 °C, corresponding to its melting point. nih.gov This was immediately followed by decomposition, which occurred in distinct stages with specific mass losses.

Interactive Table: Thermal Decomposition Data for (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one

| Decomposition Stage | Temperature Range (°C) | Key Event | Weight Loss (%) | DTA Peak (°C) |

|---|---|---|---|---|

| 1 | 178.00 - 371.61 | Melting and Major Decomposition | 83.49 | 181.54 (Endothermic) |

| 2 | 371.96 - 593.42 | Final Decomposition | 18.89 | ~372 (Sharp Peak) |

Data sourced from a study on a pyridazinone derivative to illustrate the technique's application. nih.gov

This type of analysis is critical for establishing the thermal limits of this compound and its derivatives, which is vital for applications involving high temperatures.

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. rsc.org It involves scanning the potential of an electrode and measuring the resulting current, providing information on the potentials at which oxidation and reduction occur and the stability of the redox species. utexas.edu

In a study of thallium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) derivatives, CV was used to determine their electrochemical behavior. nih.gov The experiments, conducted in a potential range of +1.5 to –1.5 V, revealed irreversible redox couples for the complexes. nih.gov For example, one complex (C1) exhibited a cathodic peak (E_c) at –0.363 V and an anodic peak (E_a) at 0.472 V. nih.gov These potentials are indicative of the energy required to reduce and oxidize the metal center within the complex.

Another study on pyridine-2,6-dicarbohydrazide (B1583541) showed that the electrochemical response was highly pH-dependent. researchgate.net In a neutral medium, no redox peaks were observed, whereas in an acidic solution, a reduction peak appeared at -0.56 V. In a basic solution, both a reduction peak at -0.06 V and an oxidation peak at 0.18 V were detected. researchgate.net This highlights the crucial role of the chemical environment in the electrochemical properties of pyridine (B92270) derivatives.

Interactive Table: Cyclic Voltammetry Data for Pyridine Derivative Complexes

| Compound/System | Medium | Anodic Peak (E_a) | Cathodic Peak (E_c) | Redox Couple (E⁰ˊ) | Note |

|---|---|---|---|---|---|

| Thallium Complex C1 | DMSO | 0.472 V | -0.363 V | 0.109 V | Irreversible one-stage process. nih.gov |

| Thallium Complex C2 | DMSO | 0.220 V | -0.271 V | -0.051 V | Irreversible one-stage process. nih.gov |

| Pyridine-2,6-dicarbohydrazide | Basic (NaOH) | 0.18 V | -0.06 V | N/A | Both reduction and oxidation peaks observed. researchgate.net |

| Pyridine-2,6-dicarbohydrazide | Acidic (HCl) | N/A | -0.56 V | N/A | Only reduction peak detected. researchgate.net |

These studies underscore how CV can be used to probe the electronic properties of systems containing the 2,6-disubstituted pyridine framework, providing insights into their potential use in sensors, catalysts, and other electrochemical applications.

Circular Dichroism for Chiral Systems

Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov A chiral molecule is one that is non-superimposable on its mirror image. d-nb.info While this compound itself is an achiral molecule, it is a valuable tridentate ligand used in coordination chemistry to create chiral systems. researchgate.net When it coordinates to a metal center, it can arrange in a way that induces chirality in the resulting complex.

CD spectroscopy is the primary tool for characterizing these chiral supramolecular structures. nih.gov The technique can determine the absolute configuration of the chiral center and assess the enantiomeric purity of a sample. nih.govnih.gov The output, a CD spectrum, shows positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's specific three-dimensional structure. nih.gov

For example, solid-state diffuse reflectance circular dichroism (DRCD) has been proven effective for obtaining reliable CD spectra from chiral coordination compounds. nih.gov This method is advantageous as it examines randomly oriented solid samples without the need for solvents or pelletizing media, which could potentially interact with the complex. nih.gov If this compound were used to synthesize a chiral metal complex, DRCD could directly probe the stereochemistry of the solid material, which can then be related to structural data from X-ray diffractometry. nih.gov

Interactive Table: Conceptual Application of Circular Dichroism

| Analytical Question | CD Spectroscopy Application | Expected Information | Relevance |

|---|---|---|---|

| Is the metal complex chiral? | Measure the CD spectrum of the complex. | A non-zero CD signal (Cotton effects) confirms chirality. | Fundamental characterization of the synthesized complex. |

| What is the absolute configuration? | Compare the experimental CD spectrum to theoretical calculations or spectra of known standards. | The sign and shape of the Cotton effects can be correlated to a specific stereoisomer (e.g., Δ or Λ configuration at the metal center). | Determination of the precise 3D arrangement of ligands. nih.gov |

| What is the enantiomeric purity? | Measure the amplitude of the CD signal at a specific wavelength. | The signal intensity is proportional to the excess of one enantiomer over the other. nih.gov | Quality control for applications requiring enantiopure compounds. |

Therefore, while not applicable to the ligand alone, circular dichroism is an indispensable technique for studying the stereochemical outcomes of using this compound in the synthesis of chiral metal-organic systems.

Emerging Research Directions and Future Perspectives

Exploration of Novel Metal Cluster Topologies

The versatile chelating and bridging capabilities of 2,6-pyridinedimethanol (pdmH2) have positioned it as a valuable ligand in the synthesis of polynuclear metal clusters with innovative structural motifs. Researchers are actively exploring its use to create complex metal-organic frameworks with unique topologies, moving beyond simple structures to more intricate and functional assemblies.

The reaction of pdmH2 with various metal salts has yielded a range of cluster topologies. For instance, its use in iron(III) chemistry has led to the formation of unusual Fe₉ and Fe₁₈ clusters. ufl.edu One notable example is the octadecanuclear complex Fe₁₈O₆(OH)₈(pdm)₁₀(pdmH)₄(H₂O)₄₁₀, which was synthesized through the hydrolysis of a previously reported Fe₈ cluster. ufl.edu The initial Fe₈ complex, Fe₈O₃(OMe)(pdm)₄(pdmH)₄(MeOH)₂₅, itself features a novel core topology with a central [Fe₄(μ₄-O)]¹⁰⁺ tetrahedron linked to two [Fe₃(μ₃-O)]⁷⁺ triangular units. acs.org

In nickel(II) cluster chemistry, the solvent has been shown to play a crucial role in determining the resulting core topology. Reactions of nickel(II) acetate (B1210297) with pdmH2 in different solvents have produced two distinct Ni₄ clusters. In acetonitrile, a distorted cubane (B1203433) {Ni₄(μ₃-OR)₄}⁴⁺ core is formed, while in ethanol, a defective dicubane structure is observed. researchgate.net This solvent-dependent access to different topologies highlights the tunability of the system.

Furthermore, pdmH2 has been instrumental in the synthesis of lanthanide clusters. Tetranuclear lanthanide(III) complexes with a zigzag topology have been synthesized, demonstrating the ligand's ability to yield homometallic 4f clusters with interesting magnetic and optical properties. acs.org The combination of pdmH2 with other ligands, such as benzene-1,4-dicarboxylic acid, has led to the formation of mixed-ligand metal-organic frameworks (MOFs) with square lattice (sql) and primitive cubic (pcu) topologies. d-nb.info

The ongoing research in this area focuses on understanding the factors that control the self-assembly process, such as solvent, temperature, and the presence of other ligands, to rationally design and synthesize new metal cluster topologies with desired properties and potential applications in areas like catalysis and materials science.

Development of Single-Molecule Magnets (SMMs) based on this compound Complexes

This compound has emerged as a significant ligand in the development of single-molecule magnets (SMMs), which are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. The unique coordination environment provided by pdmH2 and its deprotonated forms can lead to high-spin ground states and significant magnetic anisotropy, which are key requirements for SMM behavior.

A notable success in this area is the synthesis of manganese-based SMMs. The reaction of pdmH2 with manganese carboxylate clusters has yielded novel mixed-valence Mn₈ and Mn₉ clusters. acs.org The enneanuclear complex, [Mn₉(O₂CEt)₁₂(pdm)(pdmH)₂(L)₂], was identified as a new single-molecule magnet, exhibiting hysteresis below 0.3 K and an effective barrier to magnetization relaxation (Ueff) of 4.5 K. acs.org Another significant finding is the mixed-valent [Mn₄(O₂CMe)₂(Hpdm)₆][ClO₄]₂ complex, which possesses a high ground state spin of S = 8 and displays the characteristic out-of-phase signals in AC susceptibility studies that confirm its SMM nature. rsc.org

Researchers have also been able to "tweak" the spin of existing high-spin molecules by incorporating ligands derived from pdmH2. For example, the replacement of azide (B81097) ions in a [Mn₂₅O₁₈(OH)₂(N₃)₁₂(pdm)₆(pdmH)₆]²⁺ cation with ligands derived from 2-(hydroxymethyl)pyridine, a related pyridyl alcohol, led to an increase in the ground state spin from S = 51/2 to S = 61/2. ufl.edu This demonstrates the potential for fine-tuning the magnetic properties of these molecules through ligand modification.

The use of pdmH2 has also been extended to heterometallic systems. For instance, a Zn-Dy complex, [Zn₄Dy₄(L)₆(pdm)₂(pdmH)₄], has been synthesized where the four Dy³⁺ ions form a zigzag arrangement. nih.gov While this particular complex exhibited only a single magnetic relaxation process, it highlights the potential for creating complex heterometallic SMMs using pdmH2. nih.gov

Applications in Sensing and Biosensing Technologies

The unique structural and electronic properties of this compound and its metal complexes are being explored for their potential in sensing and biosensing technologies. The ability of the pyridine (B92270) nitrogen and hydroxyl groups to coordinate with metal ions and other molecules makes them promising candidates for the development of selective and sensitive chemical sensors.

One area of investigation is the use of this compound derivatives in fluorescent sensors. The coordination of metal ions to ligands containing the pdmH2 moiety can lead to changes in their fluorescence properties, such as an increase in emission intensity, which can be used for detection. researchgate.net For example, fluorescent probes incorporating pyrene (B120774) have been synthesized, and their interaction with metal ions like Zn²⁺ has been studied. researchgate.net

Furthermore, complexes involving this compound have been investigated in the context of detecting biological molecules. For instance, terbium complexes containing pyridine-2,6-dicarboxylic acid, a related compound, have been used for the detection of Bacillus spores, the causative agent of anthrax, through the observation of their optical and electrochemical responses. aablocks.com While this does not directly involve pdmH2, it highlights the potential of the pyridyl-dicarboxylate framework in biosensing applications.

The development of chemo/biosensors based on coordination complexes is a rapidly growing field. researchgate.net The rational design of ligands that can selectively bind to target analytes and produce a measurable signal is crucial. The versatile coordination chemistry of this compound makes it an attractive building block for creating such ligands.

Future research will likely focus on designing and synthesizing novel this compound-based sensors with high selectivity and sensitivity for specific metal ions, anions, and biologically important molecules. This could involve incorporating fluorophores, redox-active units, or other signaling moieties into the ligand structure. The goal is to develop practical sensing devices for applications in environmental monitoring, clinical diagnostics, and food safety.

Further Investigation into Bio-inspired Applications and Medicinal Chemistry